1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
- 1-[(4-FLUOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
- 1-[(4-METHOXYPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
Uniqueness: 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNZSIESUJFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.